3-Nitro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-Nitro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₅N₃O₂. It is characterized by a pyrrolo[3,2-c]pyridine core structure with a nitro group at the 3-position.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been studied as colchicine-binding site inhibitors . Colchicine is a potent drug used to treat gout, and it works by binding to tubulin, a protein that forms the microtubule structures within cells .
Mode of Action
The exact mode of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridine remains unclear. If we consider its potential role as a colchicine-binding site inhibitor, it may interact with its targets by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division .
Biochemical Pathways
Given its potential role as a colchicine-binding site inhibitor, it might impact the microtubule assembly pathway, leading to disruption of cell division and potentially inducing cell death .
Result of Action
Based on its potential role as a colchicine-binding site inhibitor, it might disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .
Biochemical Analysis
Biochemical Properties
3-Nitro-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and xenobiotics . Additionally, this compound interacts with other biomolecules, such as P-glycoprotein, affecting its substrate specificity and transport activity . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic properties against tumor cells, particularly in cancer cell lines such as HeLa, SGC-7901, and MCF-7 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells and induce apoptosis, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism is its inhibition of the enzyme CYP1A2, which involves binding to the enzyme’s active site and preventing substrate metabolism . Additionally, the compound can induce changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as sealed storage at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of drugs and other xenobiotics . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound interacts with P-glycoprotein, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine typically involves the nitration of pyrrolo[3,2-c]pyridine derivatives. One common method includes the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This method provides good yields for 3-substituted pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Nitration: Nitrogen pentoxide (N₂O₅) in organic solvents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products
Reduction: 3-Amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted pyrrolo[3,2-c]pyridines depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other bioactive molecules.
Materials Science: Used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: Investigated for its potential antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrrolo[3,2-b]pyridine: Similar structure but different positioning of the nitro group.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
3-Nitro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile scaffold for drug development and materials science applications sets it apart from other similar compounds.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJFVDMKIHFPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646627 |
Source
|
Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-35-3 |
Source
|
Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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